molecular formula C8H9Cl2NO B1320680 2-(3,4-Dichlorophenoxy)ethanamine CAS No. 38949-70-1

2-(3,4-Dichlorophenoxy)ethanamine

Cat. No. B1320680
Key on ui cas rn: 38949-70-1
M. Wt: 206.07 g/mol
InChI Key: RXPLSUNVXZROEH-UHFFFAOYSA-N
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Patent
US07709473B2

Procedure details

A solution of 1.0 g of (2-hydroxy-ethyl)-carbamic acid tert-butyl ester, 0.96 g of 2,3-dichlorophenol, and 1.54 g of triphenylphosphine in THF (20 mL) was stirred as 1.19 g of diisopropyl azodicarboxylate was added. After stirring at ambient temperature for 72 h, the solvent was removed and the residue was dissolved in 10% sulfuric acid (10 mL) and warmed to 80° C. After 16 h, the reaction was cooled to ambient temperature and the mixture diluted with water and washed with EtOAc (2×). The organic layers were washed with water, and the pH of the combined aqueous layers was adjusted to 9 with 10 N NaOH solution. The mixture was extracted with chloroform (3×) and the combined organic layers were washed with sat. sodium chloride solution, dried over sodium sulfate, filtered and concentrated to provide the title compound as an orange oil. MS (M+H−)=204.2.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=O)NCCO)([CH3:4])([CH3:3])C.[Cl:12][C:13]1[C:18]([Cl:19])=[CH:17]C=CC=1O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:40]([C:48](OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[Cl:12][C:13]1[CH:4]=[C:1]([CH:3]=[CH:17][C:18]=1[Cl:19])[O:5][CH2:6][CH2:48][NH2:40]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCO)=O
Name
Quantity
0.96 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)O
Name
Quantity
1.54 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.19 g
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 10% sulfuric acid (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 80° C
WAIT
Type
WAIT
Details
After 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
the mixture diluted with water
WASH
Type
WASH
Details
washed with EtOAc (2×)
WASH
Type
WASH
Details
The organic layers were washed with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (3×)
WASH
Type
WASH
Details
the combined organic layers were washed with sat. sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC=1C=C(OCCN)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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